![molecular formula C15H20ClN3O2 B2480229 1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea CAS No. 2415466-38-3](/img/structure/B2480229.png)
1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the cannabinoid receptors in the brain, which are responsible for regulating a wide range of physiological processes, including pain, mood, appetite, and memory.
Wirkmechanismus
1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea exerts its effects by binding to the cannabinoid receptors in the brain, which are part of the endocannabinoid system. This system plays a critical role in regulating various physiological processes, including pain, mood, appetite, and memory. By binding to these receptors, 1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea can modulate the activity of the endocannabinoid system, leading to a wide range of effects.
Biochemical and Physiological Effects:
1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea has been shown to have a wide range of biochemical and physiological effects, including reducing pain and inflammation, modulating mood and appetite, and improving memory and cognitive function. These effects are thought to be mediated by the compound's interaction with the endocannabinoid system, although the exact mechanisms are not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea is its high affinity for the cannabinoid receptors, which makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of this compound is its relatively low selectivity for the cannabinoid receptors, which can lead to off-target effects and potential toxicity.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea and other synthetic cannabinoids. One area of interest is the development of more selective compounds that target specific subtypes of the cannabinoid receptors, which could lead to more precise and effective therapeutic interventions. Another area of interest is the study of the effects of synthetic cannabinoids on the developing brain, as there is growing concern about the potential long-term effects of these compounds on cognitive function and behavior. Overall, further research on 1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea and other synthetic cannabinoids has the potential to shed light on the complex interactions between the endocannabinoid system and various physiological processes, and may lead to the development of new therapies for a wide range of conditions.
Synthesemethoden
The synthesis of 1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea involves the reaction of 2-chlorobenzoyl isocyanate with 1-(oxan-4-yl)azetidine-3-amine in the presence of a suitable solvent and catalyst. This reaction results in the formation of the urea derivative, which can be purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and inflammation. Several studies have shown that this compound can effectively reduce pain and inflammation in animal models, suggesting that it may have similar effects in humans.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2/c16-13-3-1-2-4-14(13)18-15(20)17-11-9-19(10-11)12-5-7-21-8-6-12/h1-4,11-12H,5-10H2,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJWZFZLOVRRPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CC(C2)NC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.